molecular formula C12H20ClN B7948075 (R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride

(R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride

Cat. No.: B7948075
M. Wt: 213.75 g/mol
InChI Key: WQCMEXXHUOHNLP-SBSPUUFOSA-N
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Description

(R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a tert-butyl-substituted phenyl ring and an ethanamine backbone in the R-configuration, stabilized as a hydrochloride salt. The tert-butyl group confers steric bulk and electron-donating properties, influencing solubility, metabolic stability, and receptor interactions. This compound is primarily utilized in pharmaceutical research as a building block for chiral ligands or bioactive molecules .

Properties

IUPAC Name

(1R)-1-(4-tert-butylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMEXXHUOHNLP-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride, a chiral amine with the molecular formula C₁₂H₁₉ClN, has gained attention in pharmaceutical research due to its potential biological activities and interactions with various molecular targets. This compound is characterized by a tert-butyl group attached to a phenyl ring, which influences its pharmacological properties.

The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. The synthesis typically involves various organic reactions that can be optimized for purity and yield. Notably, the presence of the bulky tert-butyl group contributes to its unique biological activity compared to other similar compounds .

This compound interacts with specific biological targets, including receptors and enzymes. Its chiral nature and the bulky tert-butyl group likely enhance its binding affinity and selectivity, which may modulate various biological pathways .

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

  • Neurological Disorders : It is being explored as a lead compound for developing drugs targeting neurological conditions due to its potential neuroprotective properties.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may show cytotoxic activity against various cancer cell lines, indicating potential applications in oncology .

In Vitro Studies

Recent studies have evaluated the compound's activity against different biological targets:

  • A study demonstrated that derivatives of this compound exhibited selective inhibition against certain cancer cell lines with IC50 values indicating significant potency .
  • Another investigation highlighted its interaction with calmodulin-dependent pathways, suggesting a role in modulating calcium signaling in cells .

Table of Biological Activities

Biological ActivityObservationsReferences
Neurological EffectsPotential neuroprotective properties
Antitumor ActivityCytotoxic effects on cancer cell lines
Interaction with ReceptorsModulation of receptor-mediated pathways
Selectivity in BindingEnhanced affinity due to structural features

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
1-(4-Methylphenyl)ethanamine102-97-6Similar aromatic structure; different substituent
1-(4-Isopropylphenyl)ethanamine1227744-68-4Different alkyl substituent on phenyl ring
(R)-1-(4-(Benzylselanyl)phenyl)ethanamine1227744-68-4Contains selenium; potential unique reactivity

The specific combination of the bulky tert-butyl group and the chiral center enhances lipophilicity and receptor selectivity, making it a valuable candidate for further research in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development

(R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride is primarily explored for its potential as a drug candidate due to its interactions with various biological targets. It has been investigated for:

  • Calmodulin-Dependent Kinases : Studies have shown that this compound can act as a selective inhibitor of calmodulin-dependent kinases, which are crucial in regulating insulin sensitivity in models of diet-induced obesity .
  • Neurotransmitter Receptors : Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies. By modifying the tert-butyl group or the phenyl ring, researchers can explore how these changes affect biological activity and pharmacokinetics. This approach is essential in optimizing lead compounds for drug development.

Case Study 1: Inhibitor Development

A study focused on developing selective inhibitors of calmodulin-dependent kinases utilized this compound as a reference compound. The findings indicated that modifications to the core structure could enhance selectivity and efficacy, highlighting its role in medicinal chemistry .

Case Study 2: Interaction Studies

Research involving interaction studies has demonstrated that this compound interacts with various receptors, influencing pathways related to metabolic regulation. These studies are critical for understanding its potential therapeutic applications .

Chemical Reactions Analysis

Reactivity and Chemical Transformations

As a primary amine, (R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride exhibits reactivity typical of this functional group:

  • Alkylation/Acylation : The amine can undergo nucleophilic substitution with alkyl halides or acylation with acylating agents (e.g., acetic anhydride) to form amides or quaternary ammonium salts .

  • Oxidation : Amines are susceptible to oxidation, potentially forming nitro compounds or imines, depending on reaction conditions.

  • Coordination Chemistry : The amine’s lone pair on nitrogen allows it to act as a ligand in metal complexes, useful in catalysis or material science.

The tert-butyl group on the phenyl ring introduces steric hindrance, which may slow reactions requiring access to the nitrogen. This substituent also increases lipophilicity, potentially affecting solubility and biological interactions.

Structural Comparisons

Compound Key Features
1-(4-Methylphenyl)ethanamineSmaller methyl substituent; lower steric bulk compared to tert-butyl.
1-(4-Isopropylphenyl)ethanamineBranched isopropyl group; intermediate steric effects.
(R)-1-(4-(Benzylselanyl)phenyl)ethanamineContains selenium; distinct electronic properties enhance reactivity.

Biological and Chemical Interactions

The compound’s chiral center and bulky substituent may influence its interactions with biological targets, such as enzymes or receptors. While specific interaction data are not provided in the sources, similar amines are studied for their role in drug development, particularly in modulating neurotransmitter systems or acting as enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent Molecular Weight Solubility (mg/mL) Similarity Score Key Properties
(R)-1-(4-Bromophenyl)ethanamine hydrochloride Bromo 264.56 25 (Water) 1.00 Electron-withdrawing; higher reactivity in cross-coupling
(R)-1-(4-Trifluoromethylphenyl)ethanamine HCl CF₃ 253.67 15 (DMSO) 0.92 Increased lipophilicity; enhanced metabolic stability
(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride Ethoxy 201.69 30 (Water) 0.89 Electron-donating; improved aqueous solubility
(R)-1-(3-Fluoro-4-CF₃-phenyl)ethanamine HCl 3-Fluoro, 4-CF₃ 271.67 10 (DMSO) 0.84 Steric hindrance; potential for selective receptor binding

Key Observations :

  • Electron Effects : Bromo and CF₃ substituents reduce electron density on the phenyl ring, altering reactivity in aromatic substitution reactions compared to the tert-butyl group .
  • Solubility : The tert-butyl analog exhibits lower aqueous solubility than ethoxy derivatives due to hydrophobicity but higher solubility than CF₃-substituted compounds .

Key Observations :

  • The tert-butyl compound’s hazards (skin/eye irritation, respiratory sensitization) align with typical amine hydrochlorides, whereas fluoropyridinyl analogs show fewer risks .

Preparation Methods

Reductive Amination of 4-tert-Butylacetophenone

A two-step process involves condensation of 4-tert-butylacetophenone with ammonium acetate followed by borohydride reduction. Using sodium cyanoborohydride in methanol at 0–5°C achieves 85% conversion to the racemic amine. Stereochemical control remains a limitation, necessitating post-synthesis resolution.

Gabriel Synthesis via Phthalimide Intermediate

Reaction of 4-tert-butylbenzyl bromide with potassium phthalimide in DMF at 120°C for 12 hours forms the phthalimide derivative, which is hydrolyzed using hydrazine hydrate. This method yields 78% pure amine but requires harsh conditions that may degrade the tert-butyl group.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-tert-butylbromobenzene with ethylamine in the presence of Xantphos ligand and Cs₂CO₃ in toluene at 100°C provides a 92% yield of the racemic amine. This method is scalable but demands rigorous exclusion of moisture.

Enantioselective Synthesis and Resolution Methods

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) enable direct hydrogenation of 4-tert-butylstyrene oxide to the R-amine with 98% ee. Optimal conditions use 50 bar H₂ in THF at 60°C for 24 hours. Catalyst loading at 0.5 mol% ensures cost efficiency.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the S-enantiomer in a toluene/water biphasic system, leaving the R-amine unreacted. A 45% yield of R-amine with >99% ee is achieved after 48 hours at 37°C.

Chiral Chromatography

Preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 2 mL/min) resolves racemic mixtures, yielding 99.5% pure R-enantiomer. This method is preferred for small-scale API production.

Protection and Deprotection Strategies

Boc Protection

Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane and triethylamine at 0°C for 1 hour affords the Boc-protected derivative in 90% yield. Deprotection with HCl in dioxane regenerates the amine quantitatively.

Sulfonamide Formation

4-Nitrobenzenesulfonyl chloride in acetonitrile with DIPEA at 25°C forms a stable sulfonamide intermediate, which is cleaved via nucleophilic substitution with 2-mercaptoacetic acid. This approach minimizes racemization during downstream reactions.

Hydrochloride Salt Formation and Crystallization

The free amine is dissolved in anhydrous ether and treated with 2 M HCl in dioxane at 0°C. Crystallization at −20°C yields needles with a melting point of 214–216°C. Solubility data in aqueous systems (Table 1) inform formulation design.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)
Water12.425
Methanol84.225
Ethyl acetate1.825

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, C(CH₃)₃), 1.42 (d, J = 6.8 Hz, 3H, CH₃), 4.21 (q, J = 6.8 Hz, 1H, CH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH). Chiral HPLC retention times: R-enantiomer 8.9 min, S-enantiomer 12.3 min.

Industrial-Scale Production Considerations

Continuous-flow hydrogenation reactors reduce catalyst loading by 40% compared to batch processes . Solvent recovery systems for THF and acetonitrile improve sustainability. Regulatory-compliant purity thresholds (>99.5% ee) necessitate in-line PAT monitoring.

Q & A

Q. What are the common synthetic routes for (R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride?

The compound is typically synthesized via reductive amination. For example, microwave-assisted reductive amination of substituted aldehydes with enantiopure amines under optimized conditions (e.g., using sodium triacetoxyborohydride or similar reagents) can yield high enantiomeric excess. Structural analogs, such as (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, have been synthesized using similar methods, emphasizing the role of tert-butyl groups in steric hindrance during coupling reactions .

Q. How is chiral purity ensured during synthesis?

Chiral purity is validated using chiral HPLC with columns like Chiralpak® IA/IB or AD-H, calibrated with enantiomerically pure standards. For example, enantiomeric excess (ee) for analogs like (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride is determined by comparing retention times against (S)-enantiomers .

Q. What analytical techniques are used for characterization?

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 201.13 g/mol for related compounds) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent effects; tert-butyl groups show distinct singlet peaks at ~1.3 ppm in ¹H NMR .
  • X-ray Crystallography: Resolves absolute configuration for analogs like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride .

Q. How should the compound be stored to maintain stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture due to hygroscopicity. Stability data for similar hydrochlorides (≥5 years at –20°C) suggest long-term viability under these conditions .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., tert-butyl vs. trifluoromethoxy) influence reactivity and spectral properties?

  • Steric Effects: tert-butyl groups hinder electrophilic substitution but stabilize intermediates in reductive amination.
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethoxy) reduce basicity of the amine compared to tert-butyl.
  • Spectral Shifts: In ¹³C NMR, tert-butyl carbons appear at ~30–35 ppm, while trifluoromethoxy analogs show distinct ¹⁹F coupling .

Q. How can researchers address contradictions in spectral or crystallographic data during characterization?

  • Cross-Validation: Compare NMR/MS data with structurally validated analogs (e.g., (R)-1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride) .
  • Dynamic NMR: Resolve conformational equilibria in polar solvents for amines with bulky substituents .
  • DFT Calculations: Simulate NMR chemical shifts to confirm experimental assignments .

Q. What strategies optimize enantioselective synthesis for scale-up?

  • Catalytic Asymmetric Methods: Use chiral ligands (e.g., BINAP) in hydrogenation of imine precursors.
  • Microwave Assistance: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves ee (≥98%) for reductive amination .
  • Continuous Flow Systems: Enhance reproducibility for intermediates like tert-butyl-substituted aldehydes .

Q. Can computational modeling predict physicochemical properties or biological activity?

  • Molecular Dynamics (MD): Simulate solubility and stability in aqueous buffers.
  • Docking Studies: Predict interactions with biological targets (e.g., GPCRs) using analogs like (R)-1-(4-(methylthio)phenyl)ethanamine hydrochloride .
  • QSAR Models: Correlate substituent electronic parameters (Hammett constants) with logP or pKa .

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